(6-(3-Methoxyphenyl)imidazo[2,1-b]thiazol-3-yl)(4-(2-methoxyphenyl)piperazin-1-yl)methanone
Description
The compound (6-(3-Methoxyphenyl)imidazo[2,1-b]thiazol-3-yl)(4-(2-methoxyphenyl)piperazin-1-yl)methanone features a hybrid structure combining an imidazo[2,1-b]thiazole core substituted with a 3-methoxyphenyl group and a piperazine moiety linked via a methanone bridge to a 2-methoxyphenyl substituent. The dual methoxy substituents on the aromatic rings likely modulate electronic properties, solubility, and receptor-binding interactions, making it structurally distinct from simpler imidazo-thiazole or piperazine derivatives .
Properties
IUPAC Name |
[6-(3-methoxyphenyl)imidazo[2,1-b][1,3]thiazol-3-yl]-[4-(2-methoxyphenyl)piperazin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24N4O3S/c1-30-18-7-5-6-17(14-18)19-15-28-21(16-32-24(28)25-19)23(29)27-12-10-26(11-13-27)20-8-3-4-9-22(20)31-2/h3-9,14-16H,10-13H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKYQEAWNISMESV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2=CN3C(=CSC3=N2)C(=O)N4CCN(CC4)C5=CC=CC=C5OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
The compound shares structural motifs with several classes of bioactive molecules:
Key Observations :
- Methoxy vs.
- Piperazine Linkers : The 2-methoxyphenyl-piperazine in the target compound may offer distinct serotonin/dopamine receptor interactions compared to triazole- or thiophene-linked analogues .
Physicochemical Properties
While explicit data (e.g., logP, solubility) for the target compound are unavailable, comparisons with analogues suggest:
- Molecular Weight : ~500–550 Da (similar to 8p and IT14), aligning with typical drug-like molecules .
- Polarity : Higher than chloro/methyl-substituted analogues due to methoxy groups, as seen in pyrazoline derivatives () .
- Thermal Stability : Solid-state stability inferred from analogues like 8p (melting point 104–105°C), though methoxy groups may lower melting points .
Bioactivity and Mechanism
- Antimicrobial Potential: Imidazo-thiazole-triazole hybrids () exhibit antileishmanial and antimycobacterial activity via enzyme inhibition (e.g., CYP51). The target’s methoxy groups may reduce efficacy against lipid-rich pathogens compared to lipophilic analogues .
- CNS Targeting: Piperazine-methanone derivatives () often target serotonin/dopamine receptors. The 2-methoxyphenyl group may enhance selectivity for serotonin receptors over dopamine .
Optimization Gaps :
- Limited data on regioselectivity during methoxy substitution.
- Stability of the methanone bridge under physiological conditions (e.g., hydrolysis risk) .
Preparation Methods
Formation of Ethyl 2-Aminothiazole-4-carboxylate
The synthesis begins with the condensation of thiourea (1) and ethyl bromopyruvate (2) in ethanol under reflux for 4 hours, yielding ethyl 2-aminothiazole-4-carboxylate (3). This intermediate serves as the precursor for cyclization.
Reaction Conditions :
Cyclization with 3-Methoxyphenacyl Bromide
Intermediate (3) undergoes cyclization with 3-methoxyphenacyl bromide (4a) in ethanol under reflux to form ethyl 6-(3-methoxyphenyl)imidazo[2,1-b]thiazole-3-carboxylate (5a).
Key Observations :
Ester Hydrolysis to Carboxylic Acid
The ester (5a) is hydrolyzed using lithium hydroxide monohydrate (LiOH·H2O) in tetrahydrofuran (THF)/methanol (MeOH) to yield 6-(3-methoxyphenyl)imidazo[2,1-b]thiazole-3-carboxylic acid (6a).
Characterization :
Preparation of 4-(2-Methoxyphenyl)piperazine
Sulfonation of Piperazine
Piperazine reacts with 2-methoxyphenylsulfonyl chloride (7a) in dichloromethane (CH2Cl2) at 0°C in the presence of triethylamine (TEA), yielding 4-(2-methoxyphenyl)sulfonylpiperazine (8a).
Optimization Notes :
- Slow addition of sulfonyl chloride minimizes side reactions.
- Yield : 75–80% (reported for analogous sulfonations).
Coupling via Carboxamide Formation
Activation of Carboxylic Acid
The carboxylic acid (6a) is activated using N-(3-dimethylaminopropyl)-N'-ethylcarbodiimide (EDCI) and hydroxybenzotriazole (HOBt) in dimethylformamide (DMF).
Mechanism :
Amide Bond Formation
The activated acid reacts with 4-(2-methoxyphenyl)piperazine (8a) in the presence of TEA, yielding the target compound (9aa).
Reaction Conditions :
- Solvent: DMF
- Temperature: Room temperature (25°C)
- Duration: 12 hours
- Yield : 82–88% (based on analogous couplings).
Analytical Characterization
Spectral Data
Purity Assessment
Yield Optimization and Challenges
| Step | Reagents/Conditions | Yield (%) | Challenges |
|---|---|---|---|
| Cyclization | Ethanol, reflux | 85 | Byproduct formation from overalkylation |
| Sulfonation | CH2Cl2, 0°C | 78 | Sensitivity to moisture |
| Carboxamide Coupling | EDCI/HOBt, DMF | 86 | Epimerization at activated intermediate |
Q & A
Q. Table 1: SAR of Structural Modifications
| Modification | Target (IC50, nM) | Solubility (logS) |
|---|---|---|
| Parent compound | Aurora B: 12 | -4.2 |
| C6-Fluorine derivative | Aurora B: 8 | -4.0 |
| Piperazine-4-F-phenyl | Aurora B: 15 | -3.8 |
Advanced: How to address discrepancies in biological activity data across studies?
Methodological Answer:
- Purity validation : Re-analyze batches via LC-MS; impurities >1% may skew results (e.g., unreacted intermediates) .
- Assay standardization :
- Use identical cell lines (ATCC-verified) and passage numbers.
- Normalize enzyme activity (e.g., ATP concentration in kinase assays) .
- Statistical analysis : Apply ANOVA to compare datasets; outliers may indicate protocol deviations .
Advanced: What computational approaches predict binding affinity and off-target effects?
Methodological Answer:
- Molecular docking : Use AutoDock Vina to model interactions with Aurora B (PDB: 4AF3). Focus on hydrogen bonds with methoxyphenyl groups and π-π stacking with imidazo-thiazole .
- MD simulations : Run 100-ns trajectories (GROMACS) to assess binding stability; RMSD >2 Å suggests weak target engagement .
- Off-target screening : SwissTargetPrediction identifies related kinases (e.g., FLT3, ABL1) for cross-reactivity testing .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
